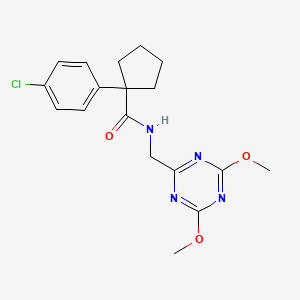![molecular formula C15H14N4OS2 B2661725 1-(benzo[d]thiazol-2-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide CAS No. 1286699-36-2](/img/structure/B2661725.png)
1-(benzo[d]thiazol-2-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(benzo[d]thiazol-2-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide” is a chemical compound that is part of the benzothiazole sulfonamides family . Benzothiazole sulfonamides are synthesized from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via various approaches .
Synthesis Analysis
The synthesis of benzothiazole sulfonamides, such as “this compound”, starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Scientific Research Applications
Anticancer Potential and Mechanism Insights
One focal area of research on compounds structurally related to 1-(benzo[d]thiazol-2-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide involves their anticancer activity. A study on novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups highlighted their synthesis under microwave irradiation. These compounds exhibited significant in vitro anticancer activity against a panel of human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer, with some showing GI50 values comparable to Adriamycin. Molecular docking studies suggested probable mechanisms of action, and ADMET properties predicted good oral drug-like behavior (Tiwari et al., 2017).
Antibacterial Activity
Research into benzodithiazolyl compounds has also uncovered promising antibacterial properties. Novel analogs incorporating a benzo[d]thiazolyl unit demonstrated significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This work expands the potential of these compounds beyond cancer treatment into antimicrobial applications (Palkar et al., 2017).
Supramolecular Gelators
Innovative research into N-(thiazol-2-yl)benzamide derivatives, closely related to the chemical structure of interest, has identified their potential as supramolecular gelators. Specific derivatives have shown promising gelation behavior towards ethanol/water and methanol/water mixtures, influenced by methyl functionality and S⋯O interaction. These findings suggest applications in materials science, particularly in designing new gel-based materials (Yadav & Ballabh, 2020).
Antimicrobial and Antifungal Properties
Studies on benzothiazole-incorporated thiazolidin-4-ones and azetidin-2-ones derivatives have highlighted their antimicrobial properties. These derivatives exhibited moderate to good inhibition against a range of bacterial and fungal pathogens, suggesting their utility as potential antimicrobial agents (Gilani et al., 2016).
Novel Synthesis Methods
Research into the synthesis of compounds with the thiazolyl benzamide structure has also been significant. A practical and cost-effective synthesis method for azetidine derivatives for oral carbapenem L-084, featuring a 1-(1,3-thiazolin-2-yl)azetidin-3-ylthio moiety, has been developed. This method is tailored for large-scale production, indicating the industrial and pharmacological relevance of these compounds (Isoda et al., 2006).
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,3-thiazol-2-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS2/c1-9-6-16-14(21-9)18-13(20)10-7-19(8-10)15-17-11-4-2-3-5-12(11)22-15/h2-6,10H,7-8H2,1H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTVCVOMGSEASP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-morpholino-3-nitrobenzamide](/img/structure/B2661643.png)



![1-[(3-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2661648.png)



![N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2661655.png)
![4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2661656.png)




